molecular formula C8H7FN2S B15198118 5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione

5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione

Cat. No.: B15198118
M. Wt: 182.22 g/mol
InChI Key: AEXBOJMYOLRYML-UHFFFAOYSA-N
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Description

5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione is a heterocyclic compound that belongs to the class of benzimidazoles Benzimidazoles are known for their wide range of biological activities and are used in various pharmaceutical applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-fluoro-2-nitroaniline with carbon disulfide in the presence of a base, followed by reduction and cyclization to form the desired product. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or nickel complexes .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for efficient production .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol group using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions, leading to various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

Scientific Research Applications

5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological molecules. The thione group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition of enzyme activity or modulation of receptor function .

Comparison with Similar Compounds

    1-Methyl-1H-benzo[d]imidazole-2(3H)-thione: Lacks the fluorine atom, resulting in different chemical properties and biological activities.

    5-Fluoro-1H-benzo[d]imidazole-2(3H)-thione: Lacks the methyl group, which affects its solubility and reactivity.

    5-Fluoro-1-methyl-1H-benzo[d]imidazole:

Uniqueness: The presence of both the fluorine atom and the thione group in 5-Fluoro-1-methyl-1H-benzo[d]imidazole-2(3H)-thione makes it unique compared to its analogs. These functional groups enhance its chemical stability, reactivity, and potential biological activities, making it a valuable compound for various applications .

Properties

Molecular Formula

C8H7FN2S

Molecular Weight

182.22 g/mol

IUPAC Name

6-fluoro-3-methyl-1H-benzimidazole-2-thione

InChI

InChI=1S/C8H7FN2S/c1-11-7-3-2-5(9)4-6(7)10-8(11)12/h2-4H,1H3,(H,10,12)

InChI Key

AEXBOJMYOLRYML-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)F)NC1=S

Origin of Product

United States

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